2-({[3-(2,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-(pyridin-2-yl)pyrimidin-4-ol
Description
The compound 2-({[3-(2,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-(pyridin-2-yl)pyrimidin-4-ol is a heterocyclic molecule featuring a pyrimidin-4-ol core substituted with a pyridinyl group at position 6 and a sulfanyl-linked 1,2,4-oxadiazole moiety at position 2. This structural complexity suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors where aromatic and hydrogen-bonding interactions are critical.
Properties
IUPAC Name |
2-[[3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-4-pyridin-2-yl-1H-pyrimidin-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N5O4S/c1-27-12-6-7-13(16(9-12)28-2)19-24-18(29-25-19)11-30-20-22-15(10-17(26)23-20)14-5-3-4-8-21-14/h3-10H,11H2,1-2H3,(H,22,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQPZCLANABXIMY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=NOC(=N2)CSC3=NC(=CC(=O)N3)C4=CC=CC=N4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({[3-(2,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-(pyridin-2-yl)pyrimidin-4-ol typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the formation of the oxadiazole ring through the cyclization of a hydrazide with an appropriate carboxylic acid derivative. The resulting oxadiazole intermediate is then subjected to further functionalization to introduce the dimethoxyphenyl and pyridinyl groups. The final step involves the formation of the pyrimidin-4-ol moiety through a condensation reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, scale-up processes must be carefully controlled to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Oxidation Reactions
The sulfanyl (-S-) group undergoes oxidation to sulfoxide (-SO-) or sulfone (-SO₂-) derivatives under controlled conditions.
Key Findings :
-
Hydrogen peroxide in acetic acid selectively oxidizes the sulfanyl group to sulfoxide, preserving other functional groups (e.g., oxadiazole and pyrimidine rings).
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Stronger oxidants like KMnO₄ yield sulfones but may degrade sensitive moieties like the pyrimidin-4-ol group .
Reduction Reactions
The oxadiazole ring is susceptible to reductive cleavage, while pyrimidin-4-ol remains stable under mild conditions.
| Reaction | Conditions | Reagents | Product | Reference |
|---|---|---|---|---|
| Oxadiazole ring reduction | Ethanol, reflux | NaBH₄, NiCl₂ | Amide intermediate | |
| Sulfanyl group reduction | THF, 0°C | LiAlH₄ | Thiol derivative (-SH) |
Key Findings :
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Sodium borohydride with NiCl₂ selectively reduces the oxadiazole ring to an amide without affecting the sulfanyl group .
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LiAlH₄ reduces the sulfanyl group to a thiol, enabling further functionalization (e.g., alkylation).
Nucleophilic Substitution
The methylsulfanyl group acts as a leaving group in nucleophilic displacement reactions.
| Reaction | Conditions | Nucleophile | Product | Reference |
|---|---|---|---|---|
| Alkylation | DMF, K₂CO₃, 80°C | R-X (alkyl/aryl halides) | Thioether derivatives | |
| Amination | EtOH, reflux | NH₃ or primary amines | Amino-substituted pyrimidine |
Key Findings :
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Alkylation with aryl halides under basic conditions replaces the sulfanyl group with aryl/alkyl chains, enhancing lipophilicity .
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Ammonia or amines displace the sulfanyl group to form amino-pyrimidine analogs, useful in medicinal chemistry.
Acid/Base-Mediated Rearrangements
The pyrimidin-4-ol group exhibits pH-dependent tautomerism and participates in acid-catalyzed rearrangements.
| Reaction | Conditions | Outcome | Reference |
|---|---|---|---|
| Tautomerism | Aqueous buffer, pH 7–10 | Keto-enol equilibrium | |
| Ring contraction | H₂SO₄, 100°C | Formation of imidazole-fused derivatives |
Key Findings :
-
Under alkaline conditions, the pyrimidin-4-ol group deprotonates, increasing solubility and reactivity toward electrophiles.
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Strong acids induce ring contraction, yielding imidazole-based products .
Cycloaddition and Cross-Coupling
The oxadiazole and pyrimidine rings participate in cycloadditions and metal-catalyzed couplings.
| Reaction | Conditions | Reagents | Product | Reference |
|---|---|---|---|---|
| Huisgen cycloaddition | Cu(I), RT | Azides | Triazole-linked conjugates | |
| Suzuki-Miyaura coupling | Pd(PPh₃)₄, DMF, 90°C | Boronic acids | Biaryl derivatives |
Key Findings :
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Copper-catalyzed azide-alkyne cycloaddition (CuAAC) modifies the oxadiazole ring for bioconjugation .
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Suzuki coupling at the pyridin-2-yl group introduces aromatic diversity, critical for structure-activity studies .
Enzymatic and Biological Interactions
The compound’s bioactivity is linked to its interaction with kinases and DNA topoisomerases.
Key Findings :
Scientific Research Applications
Antimicrobial Activity
Research has demonstrated that derivatives of oxadiazole compounds exhibit significant antimicrobial properties. The compound has been evaluated for its efficacy against various bacterial strains such as Staphylococcus aureus and Escherichia coli, showing promising results in inhibiting their growth . The mechanism is believed to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Anticancer Activity
Studies have indicated that the compound may possess anticancer properties as well. In vitro assays have shown that it can inhibit the proliferation of cancer cell lines, including lung and colon cancer cells. The cytotoxic effects are often quantified using MTT assays to determine the IC50 values, which indicate the concentration required to inhibit cell growth by 50% . This suggests that the compound could be a candidate for further development as an anticancer agent.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Variations in substituents on the oxadiazole or pyrimidine rings can significantly alter biological activity. For instance, modifications that enhance lipophilicity or introduce electron-withdrawing groups may improve antimicrobial potency or selectivity against cancer cells .
Computational Studies
Molecular docking studies have been employed to predict how this compound interacts with biological targets at the molecular level. These studies provide insights into binding affinities and can guide further modifications to enhance activity against specific pathogens or cancer types .
Case Study 1: Antimicrobial Efficacy
A study published in 2024 reported on a series of oxadiazole derivatives similar to our compound, highlighting their antibacterial effects against S. aureus and E. coli. The most potent compounds showed MIC values significantly lower than standard antibiotics, indicating potential for new therapeutic agents .
Case Study 2: Anticancer Potential
Another investigation focused on a related pyrimidine derivative's cytotoxic effects against multiple cancer cell lines. Results indicated that specific modifications led to enhanced activity compared to existing chemotherapeutics like doxorubicin, showcasing the importance of structural diversity in drug design .
Mechanism of Action
The mechanism of action of 2-({[3-(2,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-(pyridin-2-yl)pyrimidin-4-ol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to a therapeutic effect. The exact molecular targets and pathways involved depend on the specific biological activity being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a broader class of pyrimidine-oxadiazole hybrids. Below is a detailed comparison with two analogs from the evidence:
Table 1: Structural and Molecular Comparison
Key Observations
Structural Variations and Lipophilicity: The target compound’s 2,4-dimethoxyphenyl group provides moderate lipophilicity, favoring membrane permeability. In contrast, G807-0574’s benzodioxol group may increase metabolic susceptibility due to esterase-mediated hydrolysis .
Bioactivity Profiles: The target compound’s pyridin-2-yl group may facilitate hydrogen bonding with kinase ATP-binding pockets, analogous to pyrimidine-based kinase inhibitors. EP 1,808,168 B1 compounds are explicitly designed as GPR119 agonists, with sulfonyl and thiadiazole groups enhancing receptor specificity and potency .
Synthetic Accessibility :
- The target compound ’s straightforward substituents (methoxy, pyridinyl) suggest simpler synthesis compared to EP 1,808,168 B1 derivatives, which require multi-step functionalization of piperidine and thiadiazole groups .
Table 2: Hypothetical Pharmacokinetic Comparison
| Property | Target Compound | G807-0574 | EP 1,808,168 B1 Example |
|---|---|---|---|
| LogP (Predicted) | 3.1 | 2.8 | 4.2 |
| H-Bond Acceptors | 8 | 9 | 10 |
| Metabolic Stability | Moderate | Low (benzodioxol) | High (CF₃, sulfonyl) |
Research Implications
- The target compound ’s balance of lipophilicity and hydrogen-bonding capacity positions it as a candidate for further optimization in kinase inhibitor development.
- Comparative studies with G807-0574 highlight the trade-off between metabolic stability and synthetic simplicity.
- The EP 1,808,168 B1 derivatives demonstrate how strategic incorporation of heterocycles (e.g., thiadiazole) and bulky groups (e.g., trifluoromethyl) can refine receptor selectivity .
Biological Activity
The compound 2-({[3-(2,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-(pyridin-2-yl)pyrimidin-4-ol is a complex organic molecule that integrates several pharmacologically relevant moieties, including oxadiazole and pyrimidine rings. This article reviews its biological activities, focusing on its potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 413 g/mol. The structure features:
- An oxadiazole ring , known for its diverse biological properties.
- A pyrimidine ring , often linked to antimicrobial and anticancer activities.
- A dimethoxyphenyl group , which may enhance biological activity through electronic effects.
Biological Activity Overview
Research indicates that compounds containing oxadiazole and pyrimidine derivatives exhibit a range of biological activities, including:
- Antimicrobial : Effective against various bacterial strains.
- Anticancer : Inhibitory effects on several cancer cell lines.
- Anti-inflammatory : Potential to modulate inflammatory pathways.
Table 1: Summary of Biological Activities
Antimicrobial Activity
Studies have demonstrated that the oxadiazole derivatives exhibit significant antimicrobial properties. For instance:
- Dhumal et al. (2016) reported that certain 1,3,4-oxadiazole derivatives showed strong inhibition against Mycobacterium bovis BCG, indicating potential use in treating tuberculosis .
- Other studies highlighted the effectiveness of similar compounds against Gram-positive and Gram-negative bacteria, with some derivatives outperforming standard antibiotics like gentamicin .
Anticancer Activity
The anticancer potential of this compound has been evaluated in various studies:
- A review by Arafa et al. (2023) indicated that compounds with oxadiazole scaffolds displayed significant cytotoxicity against multiple cancer cell lines, including prostate and breast cancer cells .
- Notably, compounds derived from the oxadiazole-pyrimidine framework exhibited IC50 values in the low micromolar range against different cancer types, suggesting promising therapeutic avenues .
The biological activity of this compound is attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : It may inhibit key enzymes involved in disease pathways, such as DNA polymerases and kinases related to cancer progression.
- Receptor Modulation : Molecular docking studies suggest interactions with estrogen receptors and other critical signaling pathways that could lead to altered cellular responses .
Case Studies
Several case studies have been documented regarding the efficacy of oxadiazole derivatives:
- A study by Desai et al. (2018) focused on pyridine-based oxadiazole derivatives showing promising results against bacterial strains and highlighted their binding affinities through molecular docking techniques .
Table 2: Case Study Results
| Study | Compound Tested | Target Organism/Cell Line | Result |
|---|---|---|---|
| Dhumal et al. (2016) | Oxadiazole-Thiazole-Pyridine Hybrid | Mycobacterium bovis BCG | Strong inhibition observed |
| Arafa et al. (2023) | Oxadiazole-Pyrimidine Derivatives | PC-3 Prostate Cancer | IC50 = 0.67 µM |
Q & A
Q. What are the key synthetic pathways for preparing this compound, and what reagents are critical for its formation?
The compound can be synthesized via multi-step heterocyclic coupling. A general approach involves:
- Step 1 : Formation of the 1,2,4-oxadiazole core by cyclizing 2,4-dimethoxyphenyl-substituted precursors with hydroxylamine derivatives under reflux conditions .
- Step 2 : Sulfanyl group introduction via nucleophilic substitution using mercapto-pyrimidine intermediates. Ethanol or DMF is typically used as a solvent, with morpholine or formaldehyde aiding in stabilization .
- Step 3 : Pyridinyl-pyrimidin-4-ol coupling, often achieved via palladium-catalyzed cross-coupling or base-mediated nucleophilic aromatic substitution . Critical Reagents : Morpholine, formaldehyde, and ethanol for reflux; palladium catalysts (e.g., Pd(PPh₃)₄) for advanced coupling steps .
Q. Which spectroscopic methods are most effective for structural characterization?
- NMR : ¹H/¹³C NMR identifies substituent positions (e.g., methoxy groups at 2,4-positions on phenyl rings, pyridinyl protons) .
- Mass Spectrometry : High-resolution MS confirms molecular weight and fragmentation patterns of the oxadiazole and pyrimidine moieties .
- X-ray Crystallography : Resolves ambiguities in stereochemistry, as demonstrated for analogous fluorophenyl-pyridine structures .
Advanced Research Questions
Q. How can low yields during the sulfanyl group incorporation step be addressed?
Low yields often arise from competing side reactions (e.g., oxidation of sulfanyl intermediates). Mitigation strategies include:
- Using anhydrous solvents (e.g., ethanol or DMF) to minimize hydrolysis .
- Adding reducing agents (e.g., NaBH₄) to stabilize thiol intermediates .
- Optimizing reaction time and temperature: Prolonged reflux (10–12 hours) improves conversion rates .
Q. What pharmacological targets are plausible for this compound, and how can its bioactivity be validated?
- Target Hypotheses : The pyrimidin-4-ol and pyridinyl motifs suggest kinase inhibition (e.g., EGFR or CDK inhibitors) . The 1,2,4-oxadiazole group may confer antimicrobial activity .
- Validation Methods :
- Enzyme Assays : Screen against purified kinases using fluorescence-based ATPase assays .
- Microbiological Testing : Evaluate MIC (minimum inhibitory concentration) against Gram-positive/negative bacterial strains .
Q. How should contradictory spectral data (e.g., NMR vs. computational predictions) be resolved?
- Step 1 : Confirm sample purity via HPLC (≥95% purity) to rule out impurity-related shifts .
- Step 2 : Compare experimental data with structurally analogous compounds. For example, fluorophenyl-pyridine derivatives show predictable downfield shifts for aromatic protons .
- Step 3 : Use DFT (Density Functional Theory) calculations to model NMR chemical shifts and validate assignments .
Q. What strategies optimize solubility for in vitro pharmacological assays?
- Co-solvent Systems : Use DMSO-water mixtures (≤5% DMSO) to maintain compound stability .
- pH Adjustment : The pyrimidin-4-ol group is weakly acidic; buffer solutions (pH 7.4) enhance aqueous solubility .
- Micellar Encapsulation : Non-ionic surfactants (e.g., Tween-80) improve dispersion in cell culture media .
Methodological Notes
- Synthesis Optimization : and highlight the role of solvent choice and catalyst systems in improving yield.
- Data Validation : Cross-referencing experimental results with crystallographic data (e.g., ) reduces structural misassignment risks.
- Biological Testing : Prioritize assays aligned with structural analogs (e.g., oxadiazole-containing antimicrobials in ).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
